molecular formula C25H21N3O3 B1206865 Coelenteramide CAS No. 50611-86-4

Coelenteramide

Cat. No. B1206865
CAS RN: 50611-86-4
M. Wt: 411.5 g/mol
InChI Key: CJIIERPDFZUYPI-UHFFFAOYSA-N
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Description

Oxidized Oplophorus luciferin is a member of pyrazines. It has a role as a member of oxidized luciferins. It derives from an Oplophorus luciferin.

Scientific Research Applications

Fluorescent Bioindicators

  • Coelenteramide-containing proteins have been used as color bioindicators for radiotoxicity evaluation, especially in the context of chronic low-dose radiation exposure (Petrova et al., 2017). Their sensitivity to low-dose ionizing radiation highlights their potential in environmental and health monitoring.

Toxicity Monitoring

  • The variability of fluorescence spectra of coelenteramide-containing proteins makes them suitable for monitoring the results of destructive biomolecule exposures, such as chemicals, temperature variations, and ionizing radiation (Alieva & Kudryasheva, 2017).

Cancer Research

  • Coelenterazine, the precursor of coelenteramide, has been evaluated as a reporter for cancer-associated superoxide anion in cell culture and mouse models, demonstrating its potential in cancer research and diagnosis (Bronsart et al., 2016).

Chemiluminescence and Fluorescence Studies

  • Systematic theoretical studies have been conducted on the structural and spectroscopic properties of coelenteramide, providing insights into its fluorescence and chemiluminescence states, which are essential for understanding its bioimaging and bioanalytical applications (Chen et al., 2012).

Photophysical Properties

  • The photophysical properties of halogenated coelenteramide analogs have been investigated, revealing their potential as microenvironment fluorescence probes and their applications in studying luminescent properties (Afonso et al., 2022).

Experimental and Theoretical Investigations

  • A variety of studies, including experimental and theoretical investigations, have been conducted to explore the luminescence mechanism and spectrum properties of coelenteramide, contributing to our understanding of bioluminescence in marine organisms (Li et al., 2013).

Structural Analysis

  • The crystal structure of the photoprotein aequorin, which contains coelenterazine, has been analyzed to understand its role in calcium sensitivity and bioluminescence, offering insights into its biological functions and potential applications (Head et al., 2000).

properties

CAS RN

50611-86-4

Product Name

Coelenteramide

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31)

InChI Key

CJIIERPDFZUYPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O

synonyms

coelenteramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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